6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 123375-89-3
VCID: VC2974141
InChI: InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)16-10-17-8(15)5-9(19)18-10/h1-5H,(H4,15,16,17,18,19)
SMILES: C1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)N)C(F)(F)F
Molecular Formula: C11H9F3N4O
Molecular Weight: 270.21 g/mol

6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one

CAS No.: 123375-89-3

Cat. No.: VC2974141

Molecular Formula: C11H9F3N4O

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one - 123375-89-3

Specification

CAS No. 123375-89-3
Molecular Formula C11H9F3N4O
Molecular Weight 270.21 g/mol
IUPAC Name 4-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)16-10-17-8(15)5-9(19)18-10/h1-5H,(H4,15,16,17,18,19)
Standard InChI Key NTJULGJPDMRJPU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)N)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound classified as a pyrimidine derivative. The defining features of this molecule include a pyrimidine core with an amino group at the 6-position, a trifluoromethylphenyl group connected via an amino linkage at the 2-position, and a carbonyl functionality at the 4-position. The presence of these functional groups creates a chemical entity with distinctive properties and potential biological activities.

Chemical Identification Parameters

The compound is uniquely identified through various chemical parameters that enable researchers to distinguish it from related structures, as summarized in Table 1.

Table 1: Identification Parameters of 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one

ParameterValue
CAS Number123375-89-3
Molecular FormulaC₁₁H₉F₃N₄O
Molecular Weight270.21 g/mol
IUPAC Name4-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one
Standard InChIInChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)16-10-17-8(15)5-9(19)18-10/h1-5H,(H4,15,16,17,18,19)
Standard InChIKeyNTJULGJPDMRJPU-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)N)C(F)(F)F

These identification parameters provide researchers with standardized methods to reference the compound in scientific literature and databases, facilitating consistent communication across the scientific community .

Structural Features and Their Significance

The structural elements of 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one contribute significantly to its chemical behavior and potential biological activities:

  • The pyrimidine core serves as a versatile scaffold found in many biologically active compounds, including nucleic acids and various pharmaceuticals.

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's pharmacokinetic properties. This group is known to increase a molecule's ability to penetrate biological membranes and resist metabolic degradation.

  • The amino group at the 6-position provides a potential site for hydrogen bonding interactions with biological targets, which may contribute to the compound's biological activity.

  • The carbonyl functionality at the 4-position creates opportunities for additional hydrogen bonding interactions, potentially enhancing the compound's binding affinity to biological targets.

Biological and Chemical Applications

The unique structure of 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one suggests potential applications in various research fields, particularly in pharmaceutical development and materials science.

Structure-Activity Relationships

Research on related compounds provides insights into potential structure-activity relationships that may apply to 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one. Studies on trifluoromethyl pyrimidine derivatives bearing amide moieties have demonstrated promising antifungal and insecticidal activities . These findings suggest that the combination of a pyrimidine core with a trifluoromethyl group creates a pharmacophore with significant biological potential.

For example, in studies of novel trifluoromethyl pyrimidine derivatives, many compounds exhibited good activities against plant pathogens such as B. dothidea, Phomopsis sp., and B. cinerea. Particularly against B. cinerea, the majority of the tested compounds showed inhibition rates higher than 80%, with some compounds even demonstrating superior activity compared to commercial fungicides .

Comparative Analysis with Related Compounds

6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one belongs to a broader family of trifluoromethyl-containing heterocycles, which have garnered significant attention in medicinal chemistry and agricultural science.

Related Trifluoromethyl Pyrimidine Derivatives

Several related compounds share structural similarities with 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one:

  • 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one (CAS: 927969-67-3) differs by having a phenyl group at the 6-position instead of an amino group .

  • 6-(Trifluoromethyl)pyrimidin-4-amine (CAS: 672-41-3) represents a simpler structure with the trifluoromethyl group directly attached to the pyrimidine ring .

  • Ethyl 6-amino-2-(trifluoromethyl)-4-pyrimidinecarboxylate (CAS: 1269294-25-8) contains an ethyl ester functional group, potentially altering its chemical reactivity and biological properties .

These structural variations can significantly impact the compounds' physicochemical properties, biological activities, and potential applications, providing valuable insights for structure-activity relationship studies.

Activity Comparison

Research on similar compounds suggests that specific structural features, particularly the position and nature of substituents on the pyrimidine ring, can significantly influence biological activity. For instance, studies on 6-amino-3-methylpyrimidinones have shown that the 6-amino group and 3-methyl substituents on the pyrimidinone scaffold are critical for maintaining potency and selectivity .

Table 2: Comparative Properties of Selected Trifluoromethyl-Containing Pyrimidine Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one123375-89-3C₁₁H₉F₃N₄O270.21Amino group at 6-position, trifluoromethylphenyl group at 2-position
6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one927969-67-3C₁₇H₁₂F₃N₃O331.29Phenyl group at 6-position, trifluoromethylphenyl group at 2-position
6-(Trifluoromethyl)pyrimidin-4-amine672-41-3C₅H₄F₃N₃163.10*Trifluoromethyl group directly at 6-position
Ethyl 6-amino-2-(trifluoromethyl)-4-pyrimidinecarboxylate1269294-25-8C₈H₈F₃N₃O₂235.16*Ethyl ester group at 4-position, trifluoromethyl at 2-position

*Calculated values based on molecular formula

Future Research Directions

Given the potential applications and unique properties of 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one, several promising research directions emerge:

Structure Optimization Studies

Systematic modification of the compound's structure could yield derivatives with enhanced biological activities or improved physicochemical properties. Research could focus on:

  • Varying substituents on the phenyl ring to optimize interactions with biological targets.

  • Modifying the pyrimidine core to enhance selectivity for specific biological pathways.

  • Investigating bioisosteric replacements of key functional groups to improve pharmacokinetic properties .

Mechanism of Action Studies

Detailed investigations into how 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one and related compounds interact with biological systems could provide valuable insights for drug development. This includes:

  • Identifying specific protein targets or cellular pathways affected by the compound.

  • Characterizing binding modes through computational modeling and crystallographic studies.

  • Exploring structure-activity relationships to enhance target selectivity and potency .

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